![molecular formula C14H11ClO4 B6406709 4-(3-Chloro-4-methoxyphenyl)-2-hydroxybenzoic acid, 95% CAS No. 1261992-69-1](/img/structure/B6406709.png)
4-(3-Chloro-4-methoxyphenyl)-2-hydroxybenzoic acid, 95%
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Overview
Description
4-(3-Chloro-4-methoxyphenyl)-2-hydroxybenzoic acid (95%) is a widely used reagent in organic synthesis and scientific research. It is a versatile compound with a wide range of applications in chemical and biological research. In
Mechanism of Action
4-(3-Chloro-4-methoxyphenyl)-2-hydroxybenzoic acid (95%) acts as a nucleophile in the presence of an acid catalyst and reacts with 4-methoxyphenol to form the desired product. The reaction is a nucleophilic aromatic substitution and proceeds through a series of steps. In the first step, the acid catalyst protonates the nucleophile, forming a charged intermediate. In the second step, the nucleophile attacks the electrophilic aromatic ring of 4-methoxyphenol, forming a cationic intermediate. Finally, the cationic intermediate undergoes a proton transfer to form the desired product.
Biochemical and Physiological Effects
4-(3-Chloro-4-methoxyphenyl)-2-hydroxybenzoic acid (95%) is not known to have any significant biochemical or physiological effects. It is used primarily as a reagent in organic synthesis and scientific research, and is not known to interact with any biological systems.
Advantages and Limitations for Lab Experiments
4-(3-Chloro-4-methoxyphenyl)-2-hydroxybenzoic acid (95%) has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is readily available from chemical suppliers. In addition, it is a mild reagent, and the reaction conditions are relatively mild. However, the reaction yields are typically low, and the reaction is slow.
Future Directions
There are several potential future directions for the use of 4-(3-Chloro-4-methoxyphenyl)-2-hydroxybenzoic acid (95%). It could be used in the synthesis of more complex molecules, such as peptides and proteins. It could also be used in the synthesis of more complex organic compounds, such as pharmaceuticals and pesticides. In addition, it could be used in the analysis of DNA and RNA. Finally, it could be used in the synthesis of dyes and other materials.
Synthesis Methods
The synthesis of 4-(3-Chloro-4-methoxyphenyl)-2-hydroxybenzoic acid (95%) can be accomplished through a reaction between 4-methoxyphenol and 3-chloro-4-methoxybenzoic acid in the presence of an acid catalyst. The reaction proceeds through a nucleophilic aromatic substitution, resulting in the formation of the desired product. The reaction conditions are mild and the yields are typically high.
Scientific Research Applications
4-(3-Chloro-4-methoxyphenyl)-2-hydroxybenzoic acid (95%) is widely used in scientific research as a reagent for organic synthesis. It is used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. In addition, it is used in the synthesis of peptides and proteins, as well as in the analysis of DNA and RNA.
properties
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO4/c1-19-13-5-3-8(6-11(13)15)9-2-4-10(14(17)18)12(16)7-9/h2-7,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIVYBUHKSDTHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691047 |
Source
|
Record name | 3'-Chloro-3-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90691047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261992-69-1 |
Source
|
Record name | 3'-Chloro-3-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90691047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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